Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate
Overview
Description
Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C19H18BrNO3S and its molecular weight is 420.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis Processes
Synthesis Process of Arbidol Mannich Reaction : The compound is used as a raw material in the Mannich reaction of arbidol hydrochloride, yielding over 83% with a purity of more than 99.0% under optimized conditions (Liu Zong-lin, 2013).
Synthesis Technology Research : Another study focuses on using 5-acetyl-1,2-dimethylindole-3-carboxylate and bromine for synthesis, achieving a yield of 84.6% and a purity of more than 98% (Huang Bi-rong, 2013).
Antiviral Activities
Anti-Hepatitis B Virus Activities : A series of ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates showed significant anti-HBV activities, with some compounds exhibiting IC(50) values far more potent than the positive control lamivudine (H. Chai, Yanfang Zhao, Chunshen Zhao, P. Gong, 2006).
Anti-Influenza Virus Activities : Compounds derived from ethyl 6-bromo-5-hydroxy-1 H-indole-3-carboxylate were found to exhibit definite antiviral activity against influenza A3 in MDCK cells and respiratory syncytial virus in HeLa cells (Gong Ping, 2004).
Structural Analysis
- Crystal Structure Studies : The crystal structure of ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2, 6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate was determined, providing insights into the molecular and crystal structures of such compounds (Da-Yun Luo, Lan Ma, Zhixu Zhou, Zhu-yan Huang, 2019).
Broad-Spectrum Antiviral Properties
- Arbidol : This compound has been identified as a key component in Arbidol, a broad-spectrum antiviral that blocks viral fusion and has activity against various viruses, including influenza A and B, and HCV (Y. S. Boriskin, I. Leneva, E. Pécheur, S. Polyak, 2008).
Mechanism of Action
Properties
IUPAC Name |
ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO3S/c1-3-24-19(23)18-13-9-17(22)14(20)10-15(13)21(2)16(18)11-25-12-7-5-4-6-8-12/h4-10,22H,3,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFNNZWQTJQQAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CSC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20157186 | |
Record name | SI 5 (pharmaceutical) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20157186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131707-24-9 | |
Record name | Ethyl 6-bromo-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131707-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SI 5 (pharmaceutical) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131707249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SI 5 (pharmaceutical) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20157186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.149.241 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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